N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide
Description
N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a structurally complex compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4 and a phenylethylsulfanyl moiety at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide group via a methylene linker.
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-24(22-7-3-1-4-8-22)18-35-27-31-30-25(32(27)23-9-5-2-6-10-23)17-29-26(34)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGMWZIKUOWZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The 4-cyclohexyl-4H-1,2,4-triazole core is synthesized via a catalytic cyclocondensation protocol:
Procedure :
- Reactants : Cyclohexylamine (1.0 equiv), DMF azine (1.5 equiv), para-toluenesulfonic acid (0.05 equiv).
- Conditions : Ground into a homogeneous solid, layered with xylenes, and heated at 150°C under argon for 16 hours.
- Workup : Basified with NaOH, extracted with dichloromethane, and purified via column chromatography (5% methanol/dichloromethane).
Functionalization with Methylamine
The triazole’s C3 position is functionalized via Mannich reaction:
- Reactants : 4-Cyclohexyl-4H-1,2,4-triazole, formaldehyde (2.0 equiv), methylamine hydrochloride.
- Conditions : Reflux in ethanol for 12 hours.
- Outcome : Introduces the methylene bridge (-CH2-) essential for subsequent amide coupling.
Amide Coupling with Adamantane-1-Carboxylic Acid
Activation of Carboxylic Acid
Adamantane-1-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- Reactants : Adamantane-1-carboxylic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv).
- Conditions : Stirred in DMF at 0°C for 1 hour.
Coupling with Triazole-Methylamine
Procedure :
- Reactants : Activated adamantane (1.0 equiv), triazole-methylamine (1.2 equiv).
- Conditions : Room temperature, 12 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.
Yield : 78% (based on analogous amide couplings).
Structural Characterization and Validation
X-ray Crystallography
Single-crystal analysis of intermediates (e.g., triazole derivatives) confirms:
Spectroscopic Data
- ¹H NMR : Adamantane protons resonate at δ 1.6–2.1 ppm; triazole methylene appears at δ 4.3–4.5 ppm.
- IR : Amide C=O stretch at 1650 cm⁻¹; triazole C=N at 1550 cm⁻¹.
Optimization Challenges and Solutions
Low Yields in Thioether Formation
Issue : Competing oxidation of thiolate to disulfide.
Solution : Conduct reactions under strict anaerobic conditions with N2 purging.
Chemical Reactions Analysis
1.1. Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization reactions involving nitrile and hydroxylamine derivatives . For example:
In this compound, the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group is likely formed through a [3+2] cycloaddition between 2-fluorobenzonitrile and a hydroxylamine intermediate .
Table 1: Key Steps in Oxadiazole Synthesis
| Precursor | Reagent/Condition | Product | Yield | Source |
|---|---|---|---|---|
| 2-fluorobenzonitrile | Hydroxylamine hydrochloride | 3-(2-fluorophenyl)-1,2,4-oxadiazole | 75–85% |
1.2. Piperidine Functionalization
The piperidine ring is alkylated at the nitrogen using bromomethyl-oxadiazole intermediates under basic conditions (e.g., KCO in DMF) :
This step introduces the oxadiazole-methyl group to the piperidine nitrogen .
1.3. Benzoxazolone-Ethyl Ketone Coupling
The ethyl ketone bridge is formed via nucleophilic acyl substitution between a benzoxazolone acetic acid derivative and the piperidine-oxadiazole amine :
Reduction of the intermediate amide to a ketone is achieved using LiAlH .
2.1. Ketone Reactivity
The 2-oxoethyl group undergoes typical ketone reactions:
-
Reduction : NaBH or LiAlH reduces the ketone to a secondary alcohol .
-
Condensation : Forms hydrazones with hydrazines (e.g., phenylhydrazine) .
Table 2: Ketone-Derived Reactions
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Reduction | NaBH/MeOH | Secondary Alcohol | Bioactivity modulation | |
| Hydrazone Formation | NHNH/EtOH | Hydrazone Derivative | Crystallography |
2.2. Piperidine Nitrogen Reactivity
The tertiary amine in the piperidine ring participates in:
-
Quaternary Salt Formation : Reacts with alkyl halides (e.g., CHI) to form ammonium salts .
-
Acid-Base Reactions : Forms water-soluble hydrochlorides under HCl(g) .
2.3. Benzoxazolone Ring Opening
Under alkaline hydrolysis (NaOH/HO), the benzoxazolone ring opens to yield 2-aminophenol derivatives :
3.1. Acid/Base Stability
Table 3: Stability Under Extreme Conditions
| Functional Group | Condition | Degradation Product | Source |
|---|---|---|---|
| Oxadiazole | 6M HCl, 80°C, 24h | 2-Fluorobenzamide | |
| Benzoxazolone | 1M NaOH, RT, 2h |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a combination of adamantane and triazole moieties. Its molecular formula is , with a molecular weight of 464.6 g/mol . The presence of the triazole ring is significant for its biological activity, as triazoles are known to exhibit various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide. Research indicates that derivatives of triazole exhibit significant growth inhibition against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells .
-
Case Studies :
- In vitro studies demonstrated that related triazole compounds showed promising results against human tumor cells with mean growth inhibition rates exceeding 70% in some cases .
- A recent study evaluated the compound's effectiveness against multiple cancer types, including breast and colon cancers, showing cytotoxic effects comparable to established chemotherapy agents .
Antimicrobial Properties
This compound also exhibits notable antimicrobial activity:
- Broad-Spectrum Efficacy : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics.
- Research Findings :
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, this compound may also have implications in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory pathways, potentially offering benefits in conditions such as arthritis or other inflammatory diseases .
- CNS Activity : Some derivatives have shown promise in preclinical models for central nervous system disorders, indicating potential neuroprotective effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and adamantane integration:
Key Observations :
- Adamantane Integration : The target compound and ’s indole derivatives both incorporate adamantane, but the triazole core (target) vs. indole () leads to distinct electronic and steric profiles. Adamantane’s lipophilicity may enhance blood-brain barrier penetration in both classes .
- Substituent Diversity : The target compound’s phenylethylsulfanyl group contrasts with the alkylthio chains in ’s derivatives (Ia–Ig), which were optimized for antihypoxic activity. The cyclohexyl group at position 4 may confer conformational stability compared to methyl/phenyl in ’s compounds .
Biological Activity
N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide, identified by its CAS number 477304-24-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 434.57 g/mol. The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O2S |
| Molecular Weight | 434.57 g/mol |
| CAS Number | 477304-24-8 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization at the adamantane moiety. Specific synthetic routes have been documented in the literature, highlighting various methodologies employed to achieve the desired compound with high purity and yield.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit notable antimicrobial properties. N-{(4-cyclohexyl)-5-[2-(phenylethyl)sulfanyl]-triazole} derivatives were evaluated for their antibacterial and antifungal activities against a range of pathogens. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to or better than conventional antibiotics such as ampicillin and ciprofloxacin .
Table: Antimicrobial Activity Data
| Compound | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| N-{(4-cyclohexyl)-5-[2-(phenylethyl)sulfanyl]-triazole} | 0.004 - 0.03 | E. coli, S. aureus |
| Control (Ampicillin) | 0.01 - 0.05 | Various Gram-positive bacteria |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. Studies have demonstrated that similar triazole derivatives can act as selective COX inhibitors, providing a basis for evaluating the anti-inflammatory effects of N-{(4-cyclohexyl)-5-[2-(phenylethyl)sulfanyl]-triazole} derivatives .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and adamantane core significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency while maintaining selectivity towards bacterial targets .
Key Findings from SAR Studies:
- Substituent Effects: Electron-donating groups on the triazole ring tend to increase activity.
- Core Modifications: Alterations in the adamantane structure can lead to enhanced pharmacokinetic profiles.
Case Studies
A notable case study involved evaluating a series of adamantane derivatives against various pathogens. The results indicated that specific modifications on the triazole moiety led to compounds with superior activity compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
